Ethyl trityl ether

Overview

Description

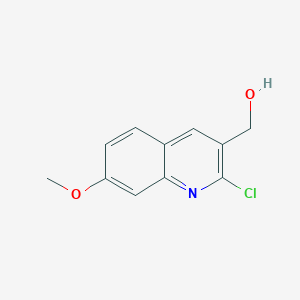

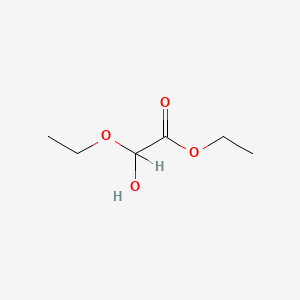

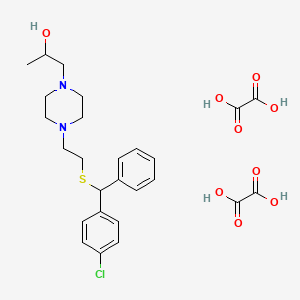

Ethyl trityl ether (ETE) is an ether derivative of trityl alcohol, a trialkyl compound used in organic synthesis. It is a colorless, volatile liquid with a sweet, ether-like odor. It is produced by the reaction of trityl chloride with ethyl alcohol. ETE is used as a reagent in organic synthesis, as a starting material in the synthesis of other compounds, and as a solvent for chromatography.

Scientific Research Applications

Nanoporous Thin Film Fabrication

Research by Qi et al. (2020) demonstrated the use of ethyl trityl ether in creating well-defined poly(ethylene glycol)-block-poly(methyl methacrylate) diblock copolymers. These copolymers, containing trityl ether acid cleavable junctions, are utilized to fabricate nanoporous thin films, which may have broad applications, including in sensor technology.

Reductive Cleavage in Organic Synthesis

The reductive cleavage of trityl ethers, such as this compound, is a significant process in organic chemistry. Imagawa et al. (2003) investigated this process using triethylsilane and TES-triflate catalysis. This method is vital for achieving reduction in the presence of acid-sensitive functional groups, leading to high-yield production of the corresponding alcohols.

Solid Phase Synthesis Applications

Lundquist et al. (2006) explored the use of trityl ethers in solid phase synthesis. Their work focused on the preparation of trityl ethers by treating trityl chloride with silver triflate in the presence of alcohols. This method is compatible with base-labile Fmoc protecting groups, indicating its potential in combinatorial applications.

Biomedical Applications

He et al. (2016) discussed the application of poly(ether-ether) and poly(ether-ester) block copolymers, related to this compound, in biomedical fields. These copolymers are used in drug delivery, gene therapy, and tissue engineering due to their safety and biocompatibility. (He et al., 2016)

Fuel Formulation and Additives

Menezes et al. (2006) examined the effect of ether additives, including this compound, on diesel fuel's physicochemical properties. These ethers, when used as additives, can significantly improve fuel efficiency and environmental impact. (Menezes et al., 2006)

Mechanism of Action

Target of Action

Ethyl trityl ether, also known as triphenylmethyl ether, primarily targets functional groups in organic compounds, particularly alcohols . It serves as a protective group for these functional groups during chemical reactions . The primary role of this compound is to prevent these functional groups from participating in unwanted side reactions, thereby ensuring the desired reaction proceeds as planned .

Mode of Action

This compound interacts with its targets by forming an ether bond with the hydroxyl (-OH) group of alcohols . This interaction results in the protection of the alcohol, preventing it from reacting with other substances in the reaction mixture . The protective group can later be removed under specific conditions, allowing the alcohol to participate in subsequent reactions .

Biochemical Pathways

The use of this compound affects various biochemical pathways, particularly those involving the synthesis of complex organic compounds . For instance, it is often used in carbohydrate chemistry for the selective protection of primary alcohols in the presence of secondary and/or tertiary alcohols . This allows for selective reactions to occur at specific sites within the molecule, thereby influencing the overall pathway of the synthesis .

Result of Action

The primary molecular effect of this compound’s action is the formation of a protective ether bond with the alcohol functional group . This protects the alcohol from reacting with other substances in the reaction mixture. On a cellular level, the use of protective groups like this compound can influence the synthesis of complex biomolecules, such as peptides and carbohydrates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain reagents or catalysts can promote the formation or cleavage of the protective ether bond . Additionally, factors such as temperature, pH, and solvent can also affect the reaction conditions and thus the action of this compound .

Biochemical Analysis

Biochemical Properties

Ethyl trityl ether plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups in organic synthesis. It interacts with various enzymes and proteins, primarily those involved in the synthesis and modification of biomolecules. For instance, this compound is known to interact with enzymes such as N,N’-dicyclohexylcarbodiimide (DCC) during peptide synthesis . The nature of these interactions typically involves the formation of stable intermediates that prevent unwanted side reactions, thereby ensuring the specificity and efficiency of the biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, this compound can impact the expression of genes related to oxidative stress and cellular defense mechanisms . Additionally, it may alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can act as a Lewis acid, facilitating hydride abstraction reactions in organic synthesis . This interaction can result in changes in gene expression and the activation of specific signaling pathways, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong acids or bases . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including potential hepatotoxicity and neurotoxicity. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized through oxidative pathways, leading to the formation of intermediate metabolites that can further participate in biochemical reactions . The presence of this compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, this compound may bind to lipid membranes, influencing its distribution within the cell and its accessibility to target enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . This localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and participate in targeted biochemical reactions.

properties

IUPAC Name |

[ethoxy(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXJOZGCQASJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303895 | |

| Record name | Ethyl trityl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

968-39-8 | |

| Record name | Ethyl trityl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl trityl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl triphenylmethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.